3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one
Description
3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core linked to a piperidine ring substituted with a 5-methoxypyrimidin-2-yloxy group. The methoxy substituent on the pyrimidine ring may enhance solubility compared to alkyl-substituted analogs, while the piperidine linker contributes to conformational flexibility. Structural characterization of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
3-[2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-22-12-8-16-14(17-9-12)24-11-2-4-18(5-3-11)13(20)10-19-6-7-23-15(19)21/h8-9,11H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULOOSJDZGRZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a) Ethyl-Substituted Analog (C18H23N5O3)
A closely related compound, 3-(2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 2380078-42-0), replaces the methoxy group with an ethyl substituent on the pyrimidine ring (Fig. 1). Key differences include:
- Molecular Weight : 357.41 g/mol (ethyl analog) vs. ~359 g/mol (methoxy target compound).
- Bioavailability : Higher polarity may enhance dissolution rates but reduce membrane permeability, a trade-off critical for drug design.
b) Thiazolidinone-Containing Derivative (C22H25N5O2S2)
The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS 380582-47-8) features a thiazolidinone core and pyrido-pyrimidinone system. Differences include:
- Molecular Weight : 455.6 g/mol, significantly larger than the target compound.
Structural and Pharmacological Implications
Table 1: Comparative analysis of structural and physicochemical properties.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s piperidine-oxazolidinone scaffold is synthetically tractable, akin to methods used for ethyl-substituted analogs .
- Biological Activity: While oxazolidinones are known for antimicrobial activity (e.g., linezolid), explicit data on the target compound’s efficacy are absent in the provided evidence.
- Crystallographic Validation: SHELX-based refinement could resolve conformational details of the piperidine and oxazolidinone moieties, aiding in structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
